molecular formula C18H20ClNO2S B4547981 1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride

1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride

Cat. No.: B4547981
M. Wt: 349.9 g/mol
InChI Key: DRPDMLJUTBVWBS-UHFFFAOYSA-N
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Description

1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride is a complex organic compound that features a thiophene ring, a furan ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride is unique due to its combination of thiophene, furan, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that may not be present in similar compounds.

Properties

IUPAC Name

1-[4-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S.ClH/c1-13(20)14-4-6-15(7-5-14)18-9-8-16(21-18)11-19-12-17-3-2-10-22-17;/h2-10,13,19-20H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPDMLJUTBVWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
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1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
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1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
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1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
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1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Reactant of Route 6
1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.